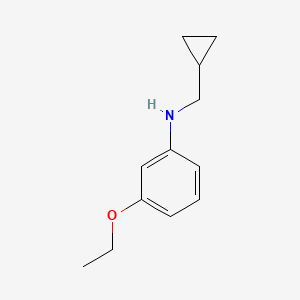![molecular formula C11H17NO2 B13251281 {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methoxypropan-2-yl group attached to an amino phenyl methanol backbone .
Preparation Methods
The synthesis of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol involves several steps. One common synthetic route includes the reaction of 2-aminophenol with 1-methoxypropan-2-ol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol can be compared with other similar compounds, such as:
{2-[(1-Methoxypropan-2-yl)amino]methyl}phenol: This compound has a similar structure but differs in the position of the methoxypropan-2-yl group.
{2-[(1-Methoxypropan-2-yl)amino]phenyl}ethanol: This compound has an ethanol group instead of a methanol group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[2-(1-methoxypropan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-9(8-14-2)12-11-6-4-3-5-10(11)7-13/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
FOKGLHJMCPNILX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


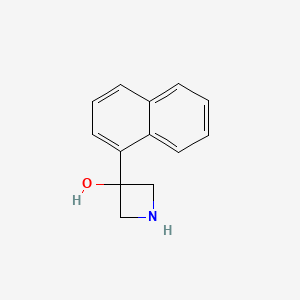

![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251207.png)

![5-Oxaspiro[3.5]nonane-8-sulfonyl chloride](/img/structure/B13251214.png)

amine](/img/structure/B13251232.png)
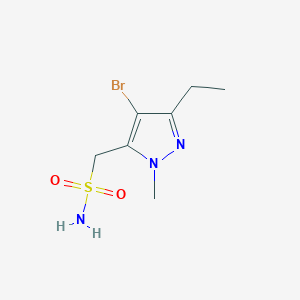
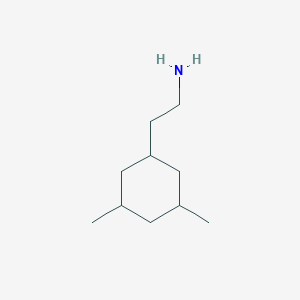
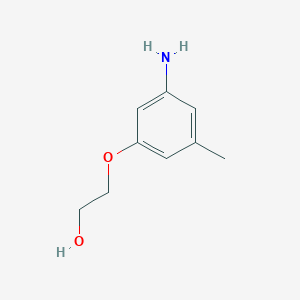
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)

![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
